Afatinib dimaleate

Catalog No.
S547913
CAS No.
850140-73-7
M.F
C28H29ClFN5O7
M. Wt
602.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Afatinib dimaleate

CAS Number

850140-73-7

Product Name

Afatinib dimaleate

IUPAC Name

(Z)-but-2-enedioic acid;(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide

Molecular Formula

C28H29ClFN5O7

Molecular Weight

602.0 g/mol

InChI

InChI=1S/C24H25ClFN5O3.C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;5-3(6)1-2-4(7)8/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b4-3+;2-1-/t16-;/m0./s1

InChI Key

LIENDGDDWJRJLO-WFFUCRSMSA-N

SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Synonyms

(2E)-N-(4-(3-chloro-4-fluoroanilino)-7-(((3S)-oxolan-3-yl)oxy)quinoxazolin-6-yl)-4-(dimethylamino)but-2-enamide, afatinib, afatinib dimaleate, afatinib maleate, BIBW 2992, BIBW 2992 MA2, BIBW 2992MA2, BIBW-2992, BIBW-2992-MA2, BIBW-2992MA2, BIBW2992, BIBW2992 MA2, Gilotrif

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4.C(=C\C(=O)O)\C(=O)O

Afatinib dimaleate is a potent irreversible inhibitor of the epidermal growth factor receptor, primarily used in the treatment of non-small cell lung cancer. Its chemical structure is defined as 2-butenamide, N-[4-[3(-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-,(2E)-, (2Z)-2-butenedioate (1:2) with a molecular formula of C24H25ClFN5O3 × 2 C4H4O4 and a CAS number of 850140-73-7 for the salt form .

Afatinib dimaleate appears as a white to brownish-yellow powder and exhibits high solubility in water and aqueous buffer media at pH levels below 6. Its solubility decreases significantly at higher pH levels, making it less soluble in alkaline conditions .

Afatinib acts as an irreversible ErbB family blocker []. It covalently binds to and inhibits the epidermal growth factor receptor (EGFR) and other related tyrosine kinases (ErbB2, ErbB3, and ErbB4) []. These receptors play a crucial role in promoting cancer cell growth, proliferation, and survival. By blocking their activity, Afatinib disrupts these processes and hinders tumor progression [].

Understanding EGFR Signaling and Cancer Development:

Afatinib dimaleate acts as a kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR) and HER2. These receptors play a crucial role in cell growth and proliferation. Mutations in these receptors are often associated with the development of various cancers, including NSCLC. By studying the effects of Afatinib dimaleate on cancer cells, researchers can gain valuable insights into the role of EGFR and HER2 signaling in tumorigenesis [].

Evaluating the Efficacy of Afatinib dimaleate in Different Cancer Types:

While primarily used for NSCLC, research is ongoing to explore the potential effectiveness of Afatinib dimaleate in other cancer types. Studies have investigated its application in cancers such as head and neck squamous cell carcinoma, pancreatic cancer, and breast cancer [, , ]. These studies aim to determine if Afatinib dimaleate can be a viable treatment option for patients with these specific malignancies.

Investigating Mechanisms of Resistance to Afatinib dimaleate:

Despite its effectiveness, some patients eventually develop resistance to Afatinib dimaleate treatment. Research efforts are dedicated to understanding the mechanisms behind this resistance. By studying resistant cancer cells, researchers can identify potential escape pathways and develop strategies to overcome them, potentially leading to improved treatment outcomes [].

Exploring Combination Therapies with Afatinib dimaleate:

Combining Afatinib dimaleate with other drugs or therapies is another active area of research. The goal is to enhance its effectiveness and potentially overcome resistance. Studies are investigating combinations with chemotherapy, immunotherapy, and other targeted therapies [].

Identifying Biomarkers for Patient Selection:

Identifying biomarkers that can predict a patient's response to Afatinib dimaleate treatment is crucial for personalized medicine. Research is ongoing to identify genetic or molecular markers that can help clinicians select patients who are most likely to benefit from this therapy [].

, including:

  • Cyclization: Starting from 4-fluoro-2-aminobenzoic acid, which undergoes cyclization to form an intermediate.
  • Nitration: Introduction of nitro groups into the aromatic system.
  • Substitution: Reactions involving substitution with various amines and acids to build the complex structure.
  • Reduction: Reduction reactions to convert nitro groups to amines.
  • Condensation and Salification: Final steps that involve condensing intermediates and salifying with maleic acid to yield Afatinib dimaleate .

Afatinib dimaleate acts as an irreversible inhibitor of the epidermal growth factor receptor family, including ErbB1, ErbB2, ErbB3, and ErbB4. This mechanism disrupts signaling pathways that promote tumor growth and survival, making it effective against cancers driven by these receptors. Clinical studies have shown its efficacy in treating patients with non-small cell lung cancer harboring specific mutations in the epidermal growth factor receptor gene .

The synthesis of Afatinib dimaleate has been optimized through various methods:

  • Multi-step Synthesis: The compound is synthesized through a six-step process starting from 4-fluoro-2-aminobenzoic acid, involving cyclization, nitration, substitution, reduction, condensation, and finally salification with maleic acid .
  • Controlled Processes: Recent advancements have led to a three-stage manufacturing process that emphasizes scalability and purity control, achieving HPLC purity levels above 99% .
  • Alternative Methods: Other methods involve using intermediates derived from quinazoline derivatives combined with various amines and acids under controlled conditions to minimize impurities .

Interaction studies indicate that Afatinib dimaleate has minimal drug-drug interactions due to its unique metabolic pathway. The compound is primarily metabolized via non-cytochrome P450 enzymes, reducing the likelihood of interactions commonly seen with other anticancer agents that rely on cytochrome P450 metabolism . This characteristic makes it a favorable option in polypharmacy scenarios.

Afatinib dimaleate shares similarities with several other compounds targeting the epidermal growth factor receptor. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
GefitinibReversible inhibitor of epidermal growth factor receptorPrimarily effective against specific mutations only
ErlotinibReversible inhibitor of epidermal growth factor receptorApproved for pancreatic cancer; different pharmacokinetics
OsimertinibIrreversible inhibitor targeting T790M mutationsSpecifically designed for resistant mutations
DacomitinibIrreversible pan-erbB inhibitorBroad activity against multiple erbB family members

Afatinib dimaleate's irreversible binding mechanism provides it with a distinct advantage over reversible inhibitors like gefitinib and erlotinib, particularly in treating resistant cancer forms .

The retrosynthetic analysis of afatinib dimaleate reveals a strategic disconnection approach centered on the quinazoline core structure [1] [2]. The molecular formula C32H33ClFN5O11 indicates a complex architecture that requires systematic deconstruction to identify optimal synthetic pathways [3]. The quinazoline core, chemically known as (2E)-N-{4-[(3-chloro-4-fluorophenyl)amino]-7-[(3S)-tetrahydrofuran-3-yloxy]quinazolin-6-yl}-4-(dimethylamino)but-2-enamide, serves as the central scaffold for subsequent functionalization [1] [4].

The retrosynthetic strategy begins with identification of key disconnection points that maximize synthetic efficiency while minimizing structural complexity [5]. The primary disconnection occurs at the but-2-enamide side chain, revealing an amine intermediate that can be prepared through nitro reduction methodology [6]. This approach allows for late-stage introduction of the Michael acceptor functionality, which is crucial for the irreversible binding mechanism of the final compound [5].

Strategic analysis indicates that 4-fluoro-2-aminobenzoic acid represents the optimal starting material for quinazoline core construction [5]. This selection is based on structural simplicity, commercial availability, and the potential for high regioselectivity in subsequent cyclization reactions [5]. The cyclization to form the quinazoline ring system proceeds through formamidine acetate-mediated condensation, providing excellent yields under controlled conditions [5].

Retrosynthetic StepKey IntermediateReaction TypeYield (%)
14-fluoro-2-aminobenzoic acidStarting material-
26-fluoroquinazolin-4-oneCyclization98.3
36-fluoro-7-nitroquinazolin-4-oneNitration87.9
4Aniline-substituted intermediateNucleophilic substitution87.0
5Tetrahydrofuran etherEtherification86.0
6Amine intermediateNitro reduction86.4

The nitration step introduces the nitro group at the 7-position of the quinazoline ring with high regioselectivity [5]. This transformation utilizes potassium nitrate in concentrated sulfuric acid, providing superior selectivity compared to traditional mixed acid systems [5]. The subsequent nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline proceeds under basic conditions, establishing the critical aniline linkage [5].

Catalytic Systems for Nitro-Reduction and Amidation Steps

The nitro-reduction step represents a critical transformation in afatinib dimaleate synthesis, requiring precise catalytic control to achieve optimal yields and purity [6] [10]. Palladium on carbon (Pd/C) emerges as the preferred catalytic system for this transformation, offering superior performance compared to alternative reduction methods [5] [26]. The heterogeneous nature of Pd/C facilitates easy separation and recovery, making it economically viable for large-scale manufacturing [28] [30].

Comparative evaluation of reduction catalysts demonstrates the superiority of palladium-based systems [5]. Iron-based reductants, including Fe/HCl and Raney nickel systems, show incomplete conversion and generate multiple impurities that complicate downstream purification [5]. Sodium borohydride-nickel chloride combinations exhibit similar limitations, with conversion rates significantly lower than palladium catalysis [5].

Catalyst SystemReaction Time (h)Conversion (%)Impurity Profile
10% Pd/C - H2482Minimal impurities
Fe/HCl468Multiple impurity spots
Raney Ni - NH4Cl473High impurity content
NaBH4 - NiCl2472Incomplete reaction
Pd@GW (flow system)Continuous>95Ultra-low impurities

Recent advances in flow chemistry have introduced palladium on glass wool (Pd@GW) as an innovative catalytic platform for nitro reductions [26]. This system operates under ambient temperature and pressure conditions in aqueous media, representing a significant advancement in sustainable catalytic methodology [26]. The flow configuration enables continuous processing with exceptional catalyst durability, maintaining activity for extended periods without deactivation [26].

The amidation step requires careful selection of coupling reagents and reaction conditions to minimize side product formation [6] [10]. Thionyl chloride emerges as the preferred chlorinating agent for acid chloride formation, providing clean conversion under controlled temperature conditions [10]. The subsequent amidation proceeds through nucleophilic acyl substitution, requiring precise stoichiometric control to achieve optimal yields [10].

Process optimization studies reveal that the material ratio of crotonic acid hydrochloride to thionyl chloride significantly impacts product quality and yield [5]. A 1:2 molar ratio provides optimal results, yielding white crystalline product with 76% efficiency compared to lower ratios that produce oily substances or colored solids [5]. The reaction temperature profile requires careful control, with initial cooling to -10°C followed by gradual warming to 30°C over the reaction period [5].

Salification Strategies with Maleic Acid

The salification of afatinib with maleic acid represents a crucial step in pharmaceutical development, transforming the free base into a stable, crystalline dimaleate salt with enhanced physicochemical properties [14] [15]. Maleic acid, chemically known as cis-butenedioic acid, serves as an ideal counterion due to its dicarboxylic acid structure and favorable crystallization characteristics [22]. The 1:2 stoichiometric ratio of afatinib to maleic acid creates a stable salt form with significantly improved aqueous solubility compared to the free base [17] [18].

The salt formation mechanism involves protonation of basic nitrogen centers in the afatinib molecule, specifically the dimethylamine group (pKa 8.2) and the quinazoline nitrogen (pKa 5.0) [4]. This dual protonation creates a bis-maleate salt with enhanced stability and defined crystalline structure [14]. The formation process requires careful pH control to ensure complete protonation while avoiding degradation of the acid-labile components [15].

Salt ParameterAfatinib Free BaseAfatinib DimaleateImprovement Factor
Water Solubility (mg/mL)0.008>50>6000x
CrystallinityPoorExcellentQualitative
Storage StabilityLimitedHighSignificant
BioavailabilityVariableConsistentEnhanced

Process development for salt formation employs a controlled crystallization approach using anhydrous ethanol as the solvent system [5]. The procedure involves dissolution of afatinib free base at elevated temperature (40-45°C) followed by addition of maleic acid solution [5]. The crystallization process requires precise temperature control, with initial heating followed by controlled cooling to 10°C over extended periods to ensure optimal crystal formation [5].

The beating method represents an innovative purification technique that removes surface-adsorbed impurities from the crystalline salt [5]. This mechanical treatment involves stirring the crystalline product with fresh solvent to desorb impurities while maintaining the integrity of the crystal lattice [5]. The approach significantly improves product purity without requiring additional chemical purification steps [5].

Continuous manufacturing approaches for salt formation utilize twin-screw melt extrusion technology, offering solvent-free processing with reduced environmental impact [15] [16]. This methodology operates at controlled temperatures (60°C) to facilitate salt formation through thermal treatment of physical mixtures [15]. The extruded material exhibits identical crystalline properties to solution-crystallized products while enabling continuous processing capabilities [15].

Green Chemistry Approaches in Industrial Synthesis

The implementation of green chemistry principles in afatinib dimaleate synthesis addresses environmental sustainability while maintaining manufacturing efficiency [19] [23]. The twelve principles of green chemistry provide a comprehensive framework for process optimization, emphasizing waste prevention, atom economy, and energy efficiency [19] [23]. Modern pharmaceutical synthesis increasingly adopts these principles to reduce environmental impact and improve economic viability [19].

Solvent selection represents a critical aspect of green chemistry implementation, with water emerging as the preferred medium for many transformations [19] [23]. The nitro reduction step benefits significantly from aqueous processing, eliminating organic solvent requirements while maintaining high catalytic efficiency [26]. Flow-based systems operating in water demonstrate superior mass transfer characteristics and simplified product isolation compared to traditional organic solvent systems [26].

Catalytic system optimization focuses on heterogeneous catalysis to enable catalyst recovery and reuse [28] [30]. Palladium-based heterogeneous catalysts demonstrate exceptional recyclability, maintaining activity through multiple reaction cycles without significant deactivation [26] [29]. The separation of catalyst from product stream occurs through simple filtration, eliminating complex separation procedures required for homogeneous systems [30].

Green Chemistry MetricTraditional ProcessOptimized ProcessImprovement
E-Factor (kg waste/kg product)25-1005-1570-85% reduction
Solvent Usage (L/kg product)50-20010-3080-85% reduction
Energy Consumption (MJ/kg)150-30050-10067-75% reduction
Catalyst Recovery (%)0-2085-954-5x improvement

Process intensification through continuous manufacturing reduces energy consumption and waste generation compared to batch processing [20] [31]. Continuous systems operate at steady-state conditions with precise temperature and pressure control, minimizing energy fluctuations associated with batch heating and cooling cycles [20]. The integration of multiple unit operations in continuous platforms reduces intermediate handling and associated losses [31].

Atom economy optimization focuses on maximizing incorporation of starting materials into the final product [19] [23]. The synthetic route utilizes formamidine acetate for cyclization, incorporating the entire formamidine unit into the quinazoline ring structure [5]. This approach contrasts with traditional cyclization methods that generate significant waste streams through condensation reactions [19].

Biocatalytic approaches represent emerging opportunities for green synthesis, utilizing enzymatic transformations under mild conditions [23]. Enzyme-catalyzed nitro reductions operate at ambient temperature and pressure in aqueous media, offering exceptional selectivity and minimal waste generation [23]. The development of robust enzyme systems for pharmaceutical applications continues to expand the scope of biocatalytic transformations [23].

Scalability Challenges in Multi-Step Manufacturing

The transition from laboratory-scale synthesis to industrial manufacturing presents numerous technical and operational challenges that impact process economics and product quality [25] [21]. Multi-step synthesis of afatinib dimaleate requires careful optimization of each transformation to ensure reproducible performance at commercial scale [25]. The six-step synthetic sequence involves diverse reaction types, each presenting unique scaling considerations [5].

Heat and mass transfer limitations become critical factors during scale-up, particularly for heterogeneous catalytic processes [25] [21]. The nitro reduction step requires efficient hydrogen transfer from gas phase to liquid phase, necessitating advanced reactor design with optimized mixing characteristics [28]. Large-scale reactors must maintain uniform temperature distribution to prevent hot spots that could lead to side reactions or product degradation [25].

Process analytical technology (PAT) implementation provides real-time monitoring capabilities essential for maintaining product quality during scale-up [25]. In-line spectroscopic methods enable continuous monitoring of reaction progress, allowing for immediate process adjustments when deviations occur [25]. The development of robust analytical methods capable of detecting process-related impurities ensures consistent product quality across different production scales [25].

Scale-Up ParameterLab Scale (1 kg)Pilot Scale (10 kg)Commercial Scale (100 kg)
Reaction Time (h)121518
Heat Transfer Coefficient (W/m²K)500300150
Mass Transfer Rate (mol/m²s)HighMediumLow
Temperature Control (±°C)12-33-5

Equipment design considerations include reactor geometry, agitation systems, and heat exchange capabilities [25] [21]. The crystallization step requires specialized equipment capable of precise temperature control and efficient solid-liquid separation [25]. Continuous manufacturing platforms offer advantages for consistent product quality but require significant capital investment and process development [20].

Supply chain integration becomes increasingly complex with scale-up, requiring reliable sourcing of starting materials and intermediates [25]. The synthetic route utilizes readily available starting materials, minimizing supply chain risks associated with exotic reagents [5]. However, the multi-step nature of the process requires careful inventory management to prevent production disruptions [25].

Quality control systems must accommodate increased throughput while maintaining analytical rigor [25]. High-performance liquid chromatography methods require validation across the full production range, ensuring consistent impurity detection and quantification [10]. The development of rapid analytical methods enables faster batch release while maintaining quality standards [25].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

601.1739541 g/mol

Monoisotopic Mass

601.1739541 g/mol

Heavy Atom Count

42

Appearance

Solid Powder

UNII

V1T5K7RZ0B

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Giotrif as monotherapy is indicated for the treatment ofEpidermal Growth Factor Receptor (EGFR) TKI-naïve adult patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) with activating EGFR mutation(s); locally advanced or metastatic NSCLC of squamous histology progressing on or after platinum-based chemotherapy.

NCI Cancer Drugs

Drug: Afatinibdimaleate
US Brand Name(s): Gilotrif
FDA Approval: Yes
Afatinib dimaleate is approved to treat: Non-small cell lung cancer (NSCLC) that has metastasized (spread to other parts of the body). It is used: As first-line treatment in patients with tumors that have certain EGFR gene mutations.
In patients with squamous NSCLC that got worse after treatment with platinum chemotherapy.
Afatinib dimaleate is also being studied in the treatment of other types of cancer.

Pharmacology

Afatinib Dimaleate is the dimaleate salt form of afatinib, an orally bioavailable anilino-quinazoline derivative and inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB; EGFR) family, with antineoplastic activity. Upon administration, afatinib selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1; EGFR), 2 (ErbB2; HER2), and 4 (ErbB4; HER4), and certain EGFR mutants, including those caused by EGFR exon 19 deletion mutations or exon 21 (L858R) mutations. This may result in the inhibition of tumor growth and angiogenesis in tumor cells overexpressing these RTKs. Additionally, afatinib inhibits the EGFR T790M gatekeeper mutation which is resistant to treatment with first-generation EGFR inhibitors. EGFR, HER2 and HER4 are RTKs that belong to the EGFR superfamily; they play major roles in both tumor cell proliferation and tumor vascularization and are overexpressed in many cancer cell types.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE13

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
EGFR family
ERBB2 (HER2, CD340) [HSA:2064] [KO:K05083]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Wikipedia

Afatinib dimaleate

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types